2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide
Description
2-Bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide is a heterocyclic benzamide derivative characterized by a brominated aromatic core linked to a hybrid furan-thiophene moiety. This compound combines a benzamide scaffold with a fused heterocyclic system, offering unique electronic and steric properties. Its synthesis likely involves coupling reactions between brominated benzamide precursors and functionalized furan-thiophene intermediates, as seen in analogous syntheses (e.g., ).
Properties
IUPAC Name |
2-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-14-4-2-1-3-13(14)16(19)18-9-12-5-6-15(20-12)11-7-8-21-10-11/h1-8,10H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSUKNGPSNJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The thiophene and furan rings can participate in redox reactions.
Coupling Reactions: The compound can be involved in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the thiophene or furan rings.
Reduction: Reducing agents such as lithium aluminum hydride can reduce specific functional groups within the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
BrTFB has shown promise as a potential anti-cancer agent. Several studies have investigated its cytotoxic effects on various cancer cell lines:
These studies indicate that BrTFB may interact with specific molecular targets involved in cancer progression, leading to the development of novel therapeutic strategies.
Biological Research
BrTFB's biological properties extend beyond anticancer activity. It has been studied for its effects on metalloenzymes, which are critical for various biological functions:
- Metalloenzyme Inhibition : BrTFB has been identified as a modulator of metalloenzyme activity, potentially serving as a lead compound for developing fungicides or treatments for diseases associated with metalloenzyme dysfunction .
Material Sciences
Due to its unique structure, BrTFB can be utilized in the development of advanced materials:
- Organic Electronics : The presence of thiophene and furan moieties suggests potential applications in organic semiconductors and photovoltaic devices.
Current State of Research
Research on BrTFB continues to evolve, focusing on elucidating its mechanisms of action and expanding its applications across different fields:
- Ongoing investigations are assessing the compound's efficacy against additional disease models beyond cancer.
- Studies are also exploring the optimization of BrTFB's solubility and potency to enhance its therapeutic potential.
Limitations and Future Directions
Despite its promising applications, BrTFB faces challenges such as low solubility and potency. Future research should aim to:
- Develop derivatives with improved pharmacokinetic profiles.
- Investigate combination therapies that leverage BrTFB's properties alongside existing treatments.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
BG15220 (2-Bromo-N-{2-Hydroxy-2-[5-(Thiophen-3-yl)Furan-2-yl]Ethyl}Benzamide)
- Molecular Formula: C₁₇H₁₄BrNO₃S (MW: 392.267 g/mol)
- Key Features : Shares the bromobenzamide core and thiophen-3-yl-furan-2-yl substituent but includes a hydroxyethyl linker.
| Property | Target Compound | BG15220 |
|---|---|---|
| Molecular Weight | Not specified | 392.267 g/mol |
| Heterocyclic System | Furan-thiophene | Furan-thiophene |
| Functional Groups | Bromo, benzamide | Bromo, benzamide, hydroxyl |
(Z)-2-((5-Bromofuran-2-yl)Methylene)Benzo[b]Thiophen-3(2H)-one ()
- Molecular Features: Replaces the benzamide with a benzothiophenone core.
- Activity: Acts as a SHP2 phosphatase inhibitor (IC₅₀ values in the nanomolar range), highlighting the importance of brominated furans in kinase targeting .
Benzamide Derivatives with Heterocyclic Modifications
LMM11 (4-[Cyclohexyl(Ethyl)Sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide)
2-Bromo-N-{5-[(2-Chlorobenzyl)Sulfanyl]-1,3,4-Thiadiazol-2-yl}Benzamide ()
- Structure : Incorporates a thiadiazole ring with a sulfanyl group.
- Key Differences : The 2-chlorobenzyl group introduces steric bulk and electron-withdrawing effects, which may alter metabolic stability and target selectivity compared to the furan-thiophene system .
Halogenated Benzamides with Varied Substituents
Biological Activity
2-bromo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its applications in research.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of . It features a bromine atom, a thiophene ring, and a furan ring, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂BrN₂O₃S |
| Molecular Weight | 392.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to alterations in cellular pathways, potentially resulting in therapeutic effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzamide derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
A notable study demonstrated that compounds with similar structures had IC50 values ranging from 25 μM to 50 μM against MCF-7 breast cancer cells, suggesting that the compound may also possess similar anticancer properties .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research on related benzamide derivatives has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .
Case Studies
- Study on Anticancer Activity
-
Study on Antimicrobial Effects
- Objective : To assess the antimicrobial activity of related benzamide compounds.
- Method : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli.
- Findings : Some derivatives exhibited MIC values as low as 0.015 mg/mL against S. aureus, suggesting strong antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
